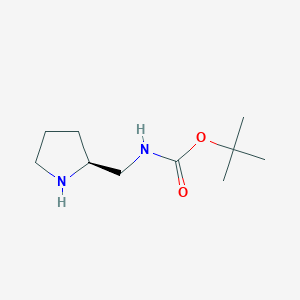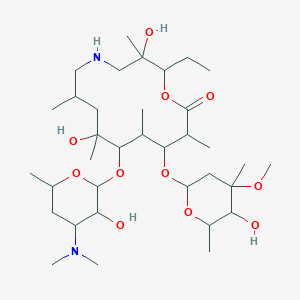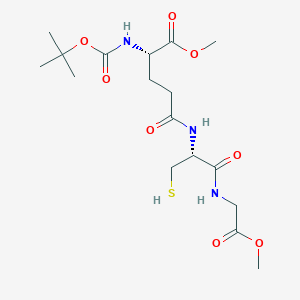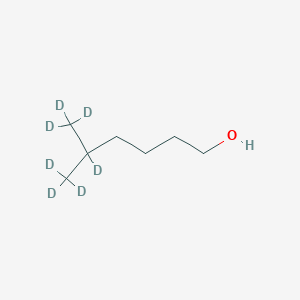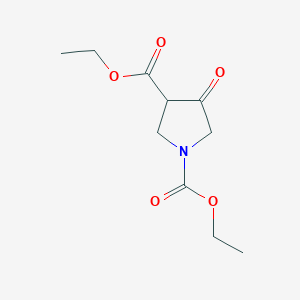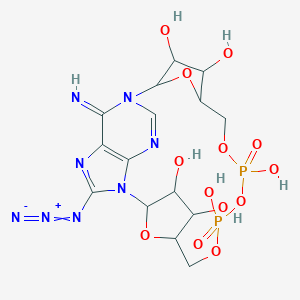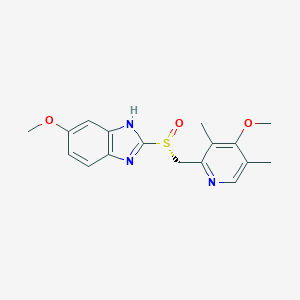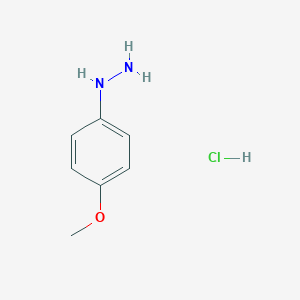![molecular formula C20H28O3 B128237 Acide (2E,4E,6Z,8E)-3,7-diméthyl-9-(2,2,6-triméthyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tétraénoïque CAS No. 1431303-55-7](/img/structure/B128237.png)
Acide (2E,4E,6Z,8E)-3,7-diméthyl-9-(2,2,6-triméthyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tétraénoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a bicyclic ring system
Applications De Recherche Scientifique
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid has several scientific research applications:
Mécanisme D'action
Mode of Action
The compound’s structure suggests it could potentially interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Pharmacokinetics
It has a molecular weight of 504.616 Da and a LogP of 4.43, which are within the range typically associated with good oral bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form the carbon-carbon bonds . Reaction conditions often include the use of organic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid: Unique due to its specific arrangement of double bonds and bicyclic ring system.
Other Polyenes: Compounds with similar polyene chains but different ring systems or functional groups.
Bicyclic Compounds: Compounds with similar bicyclic ring systems but different side chains or functional groups.
Uniqueness
The uniqueness of 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid lies in its combination of a polyene chain with a bicyclic ring system, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-OZBVMKDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C(=C/C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
